molecular formula C27H29N3O3 B244451 N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide

Katalognummer: B244451
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: XGMGXXPVEVGPGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a phenoxyacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C27H29N3O3

Molekulargewicht

443.5 g/mol

IUPAC-Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-6-8-22(9-7-20)27(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-26(31)19-33-25-5-3-4-21(2)18-25/h3-13,18H,14-17,19H2,1-2H3,(H,28,31)

InChI-Schlüssel

XGMGXXPVEVGPGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.